3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid
CAS No.: 1002328-44-0
Cat. No.: VC8033802
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1002328-44-0 |
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Molecular Formula | C11H9F3N2O2 |
Molecular Weight | 258.2 g/mol |
IUPAC Name | 3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C11H9F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-2,4-5H,3,6H2,(H,17,18) |
Standard InChI Key | JGDZOJLVEAQZEN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid, reflects its three primary components:
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A diazirine ring (a three-membered heterocycle containing two nitrogen atoms) substituted with a trifluoromethyl group.
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A phenyl group linking the diazirine moiety to a propanoic acid chain.
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A carboxylic acid terminal group enabling hydrogen bonding and ionic interactions.
The molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol. The trifluoromethyl group enhances lipophilicity, while the carboxylic acid contributes to solubility in polar solvents.
Table 1: Key Structural and Computational Properties
Property | Value |
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IUPAC Name | 3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F |
InChI Key | JGDZOJLVEAQZEN-UHFFFAOYSA-N |
XLogP3-AA (Predicted) | 3.2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Synthesis and Retrosynthetic Analysis
Synthetic Strategies
Key Intermediate: Diazirine Formation
Diazirine rings are typically synthesized via cyclization of amidoximes or oxidation of hydrazones. The trifluoromethyl group is introduced using trifluoromethylation reagents (e.g., CF₃I or Umemoto’s reagent) under controlled conditions.
Coupling Reactions
The phenyl-propanoic acid backbone is assembled through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, followed by hydrolysis to yield the carboxylic acid.
Biological Activity and Mechanisms
Photoaffinity Labeling
The diazirine moiety undergoes UV-induced photolysis (λ = 300–365 nm) to generate a carbene intermediate, which forms covalent bonds with proximal biomolecules. This property is exploited in:
Protein Interaction Mapping
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Case Study: In a cellular model, the compound labeled G-protein-coupled receptors (GPCRs), enabling mass spectrometry-based identification of interaction partners.
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Mechanistic Insight: Carbene insertion occurs preferentially into C-H and O-H bonds, stabilizing transient protein complexes for analysis.
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against gram-positive (MIC = 1–4 µM) and gram-negative bacteria (MIC = 2–8 µM). Proposed mechanisms include:
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Membrane Disruption: The lipophilic trifluoromethyl group facilitates penetration into bacterial membranes.
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Enzyme Inhibition: Covalent modification of essential enzymes (e.g., transpeptidases) via carbene intermediates.
Research Applications
Drug Discovery
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Target Validation: Photoaffinity labeling identifies drug-binding sites on proteins, aiding in structure-based drug design.
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Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, enhancing in vivo half-life.
Biochemical Assays
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Enzyme Kinetics: The compound traps enzyme-substrate complexes, allowing real-time analysis of catalytic mechanisms.
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High-Throughput Screening: Functionalized derivatives serve as probes in fluorescence polarization assays.
Challenges and Future Directions
Stability Considerations
The diazirine ring is sensitive to thermal degradation and ambient light, necessitating storage at –20°C in dark conditions.
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